7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid
Overview
Description
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid: is a heterocyclic compound with a molecular formula of C9H8ClNO3 and a molecular weight of 213.62 g/mol . This compound is characterized by the presence of a chloro group, a ketone group, and a carboxylic acid group within an indolizine ring structure. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid involves the reaction of 2-fluoro-4-iodoaniline with lithium hexamethyldisilazane in tetrahydrofuran at 0°C to room temperature for 4 hours. The reaction mixture is then quenched with hydrochloric acid and extracted with a mixture of methanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of protective groups, selective chlorination, and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ketone group.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The chloro group can be substituted by various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Oxidation of the ketone group can lead to the formation of carboxylic acids.
Reduction: Reduction of the ketone group results in the corresponding alcohol.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide
- 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-methyl ester
Uniqueness
7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
7-chloro-5-oxo-2,3-dihydro-1H-indolizine-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-5-4-7(12)11-3-1-2-6(11)8(5)9(13)14/h4H,1-3H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFBEBOCEPNCRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC(=O)N2C1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60695092 | |
Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150098-39-7 | |
Record name | 7-Chloro-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60695092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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